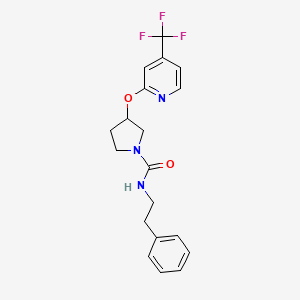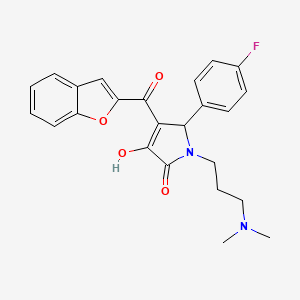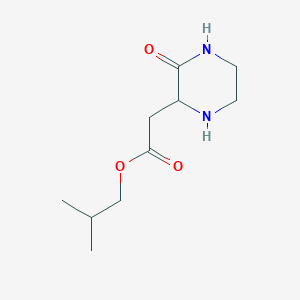![molecular formula C22H14Cl2O3 B2579887 4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl 4-chlorobenzoate CAS No. 298215-99-3](/img/structure/B2579887.png)
4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl 4-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl 4-chlorobenzoate” is a chemical compound with the CAS Number: 298215-99-3. It has a molecular weight of 397.26 and its IUPAC name is 4-[(2E)-3-(3-chlorophenyl)-2-propenoyl]phenyl 4-chlorobenzoate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C22H14Cl2O3/c23-18-9-5-17(6-10-18)22(26)27-20-11-7-16(8-12-20)21(25)13-4-15-2-1-3-19(24)14-15/h1-14H/b13-4+. This code provides a textual representation of the molecular structure .Applications De Recherche Scientifique
Synthesis and Structural Characterization
- Research has focused on the synthesis and characterization of chalcone derivatives, including compounds structurally related to "4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl 4-chlorobenzoate." These compounds are synthesized through base-catalyzed Claisen-Schmidt condensation reactions, and their structures are characterized using techniques such as FT-IR, elemental analysis, and X-ray diffraction. Such studies provide foundational insights into the molecular geometry, including dihedral angles and intra-molecular hydrogen bonding, crucial for understanding the compound's chemical reactivity and physical properties (Salian et al., 2018).
Electronic and Optical Properties
- Investigations into the electronic structure and optical properties of similar compounds employ quantum chemical methods and spectroscopic analysis. These studies are essential for applications in materials science, such as the design of novel optical materials with specific absorbance characteristics or non-linear optical (NLO) properties. The research includes analysis of the vibrational spectra, molecular orbital studies (including HOMO-LUMO transitions), and electrostatic potential mapping, which are critical for predicting the compound's behavior in various chemical and physical contexts (Najiya et al., 2014).
Environmental and Biological Applications
- Certain structurally related compounds have been studied for their antimicrobial activity, showcasing the potential of chlorinated phenyl compounds in developing new antimicrobial agents. These studies often involve synthesizing a series of derivatives, characterizing them, and evaluating their biological activity against a range of microbial strains. Such research underscores the importance of structural modifications to enhance biological activity and specificity (Strharsky et al., 2022).
Molecular Docking and Computational Studies
- Computational studies, including molecular docking and quantum chemical calculations, play a crucial role in understanding the interaction of these compounds with biological targets. Such research provides insights into the potential therapeutic applications of these compounds, identifying key interactions at the molecular level that contribute to their biological activity. This approach is fundamental in drug design and discovery, enabling researchers to predict the efficacy and specificity of compounds before synthesizing and testing them in laboratory settings (Viji et al., 2020).
Safety and Hazards
Propriétés
IUPAC Name |
[4-[(E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl] 4-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Cl2O3/c23-18-9-5-17(6-10-18)22(26)27-20-11-7-16(8-12-20)21(25)13-4-15-2-1-3-19(24)14-15/h1-14H/b13-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXKUBCSCYZVBHT-YIXHJXPBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=CC(=O)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=C/C(=O)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl 4-chlorobenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxyphenyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2579804.png)
![Ethyl 4-[[2-[[5-[(3-chlorobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2579807.png)
![4-(4-fluorobenzyl)-1-[(4-methylbenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2579808.png)


![4-[4-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2579813.png)




![N2-[2-(Trifluoromethyl)phenyl]pyrimidine-2,5-diamine](/img/structure/B2579821.png)
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-methylbenzamide](/img/structure/B2579822.png)

